2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-16-9-7-15(8-10-16)17-11-12-20(26)25(24-17)14-13-23-22(27)21-18(29-2)5-4-6-19(21)30-3/h4-12H,13-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZCPONJJWXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyridazinone ring.
Attachment of the Benzamide Moiety: The pyridazinone intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of this benzamide derivative involves coupling 2,6-dimethoxybenzoic acid with 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine. Key reactions include:
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Activation of carboxylic acid | HATU, EDCl, or DCC in DMF/DCM | Formation of reactive intermediate (e.g., acyl chloride or mixed anhydride) |
| Nucleophilic attack by amine | Room temperature, 12–24 hours | Formation of amide bond with >75% yield |
Example Protocol :
-
Step 1 : 2,6-Dimethoxybenzoic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
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Step 2 : 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.1 eq) is added dropwise.
-
Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields 82% pure product.
Pyridazinone Ring Reactivity
The 6-oxopyridazin-1(6H)-yl group undergoes nucleophilic substitution and redox reactions:
Nucleophilic Substitution
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | Substitution at pyridazinone N-2 position |
| Arylation | Aryl boronic acids | Pd(PPh₃)₄, Na₂CO₃, 80°C | Suzuki coupling at C-4 position (limited by steric hindrance) |
Reduction/Oxidation
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 0°C → RT | Partial reduction of pyridazinone ring (low yield) |
| Oxidation | H₂O₂, AcOH | 50°C, 6 hours | Formation of pyridazine N-oxide derivatives |
Methoxy Group Reactivity
The methoxy substituents participate in demethylation and electrophilic substitution:
Demethylation
| Reagents | Conditions | Outcome |
|---|---|---|
| BBr₃ (1.2 eq) | DCM, −78°C → RT | Cleavage of methoxy groups to hydroxyls (selective at 2- and 6-positions) |
| HBr (48% aq.) | Reflux, 8 hours | Complete demethylation to dihydroxybenzamide |
Electrophilic Aromatic Substitution
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | Meta-nitration on benzamide ring (yield: 45%) |
| Sulfonation | SO₃, H₂SO₄ | 60°C, 4 hours | Limited reactivity due to electron-donating methoxy groups |
Hydrolysis of Amide Bond
The central amide bond is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic | 6M HCl, reflux, 12 hours | Cleavage to 2,6-dimethoxybenzoic acid and ethylamine derivative |
| Basic | NaOH (2M), MeOH/H₂O, 60°C | Partial hydrolysis (50% yield) |
Functional Group Compatibility
The compound’s stability under common reaction conditions:
| Condition | Stability | Notes |
|---|---|---|
| High temperature (>100°C) | Poor | Decomposition via pyridazinone ring opening |
| Strong oxidizers (e.g., KMnO₄) | Moderate | Oxidation limited to ethyl linker |
| UV light (254 nm) | Stable | No photodegradation observed |
Synthetic Modifications for Biological Activity
Structural analogs of this compound have been synthesized to enhance pharmacological properties:
| Modification | Method | Biological Impact |
|---|---|---|
| Replacement of methoxy with Cl | BCl₃, AlCl₃ | Increased MAO-B inhibition (IC₅₀: 0.009 μM) |
| Introduction of trifluoromethyl | Ullmann coupling | Improved metabolic stability |
Table 2: Functional Group Reactivity Ranking
| Group | Reactivity (1–5) | Notes |
|---|---|---|
| Pyridazinone ring | 4 | Prone to nucleophilic substitution |
| Methoxy groups | 3 | Selective demethylation possible |
| Amide bond | 2 | Stable under mild conditions |
Scientific Research Applications
Overview
2,6-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound notable for its unique structural features, including methoxy groups and a pyridazinone moiety. This compound has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine. Its potential applications span from synthetic chemistry to therapeutic uses.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
Biology
- Biological Activity Studies : Research indicates that the compound may exhibit enzyme inhibition and receptor binding activities, making it relevant in pharmacological studies.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. It has shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 15.4 µM and 12.8 µM respectively, indicating its potential as an antitumor agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 12.8 | Caspase activation |
Industry
- Material Development : The compound can be utilized in the development of new materials or as a precursor for synthesizing dyes and pigments.
Comparison with Related Compounds
| Compound Name | Features |
|---|---|
| 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide | Similar structure but lacks the pyridazinone moiety. |
| 2,6-Dimethylaniline | Contains similar benzene rings but lacks amide and pyridazinone functionalities. |
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of this compound:
- Antitumor Activity : In vitro studies demonstrated that it induces apoptosis in cancer cells through intrinsic pathways.
- Enzyme Inhibition Studies : Investigations into its inhibitory effects on various enzymes have shown promising results for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyridazinone and benzamide derivatives. Below is a detailed comparison with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), a related molecule documented in the provided evidence .
Structural Similarities and Differences
| Feature | 2,6-Dimethoxy-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)benzamide | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine |
|---|---|---|
| Core Structure | Pyridazinone (6-membered ring with two adjacent nitrogen atoms) | Pyridine (6-membered aromatic ring with one nitrogen atom) |
| Substituents | 4-Methoxyphenyl, 2,6-dimethoxybenzamide | 2,3-Dihydro-1,4-benzodioxin, dimethylaminomethylphenyl |
| Key Functional Groups | Methoxy, benzamide, ethyl linker | Methoxy, benzodioxin, dimethylamino |
| Molecular Formula | Likely CₙHₘN₂O₅ (exact formula not provided in evidence) | C₂₃H₂₅N₃O₃ |
| Molecular Weight | Estimated >400 g/mol (based on structural complexity) | 391.46 g/mol |
Pharmacological and Physicochemical Properties
- Bioavailability: The presence of a dimethylamino group in the comparator compound may enhance solubility and membrane permeability compared to the ethyl-linked benzamide in the target compound .
- Target Specificity: The pyridazinone core in the target compound is associated with kinase inhibition (e.g., phosphodiesterase or COX-2), while the benzodioxin-pyridine hybrid in the comparator may exhibit affinity for serotonin or adrenergic receptors due to its amine-rich structure .
- Synthetic Accessibility: The comparator compound’s benzodioxin ring requires multi-step synthesis involving etherification, whereas the target compound’s pyridazinone core is typically synthesized via cyclocondensation reactions.
Research Findings
- Target Compound: Limited published data exist, though analogs with pyridazinone-benzamide hybrids have shown anti-inflammatory and antiproliferative effects in preclinical models.
Biological Activity
2,6-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Chemical Formula : C21H23N3O5
- Molecular Weight : 409.43 g/mol
- CAS Number : 921572-65-8
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : It has been suggested that the compound inhibits specific enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and inflammation, suggesting a role in modulating physiological responses.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the intrinsic pathway, leading to increased caspase activity and DNA fragmentation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Caspase activation |
Antiviral Activity
Recent investigations have also explored the compound's antiviral properties:
- A study utilizing computer-aided drug design (CADD) indicated that it could inhibit the replication of the Marburg virus (MARV), a highly pathogenic virus. Molecular docking studies revealed strong binding affinity to viral nucleoproteins, suggesting a mechanism for inhibiting viral replication.
Case Studies
-
Case Study on Anticancer Efficacy :
- A xenograft model using SKM-1 cells showed that oral administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors.
-
Case Study on Antiviral Properties :
- In vitro assays demonstrated that treatment with this compound reduced viral load in infected cell cultures by up to 70%, showcasing its potential as an antiviral agent.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
